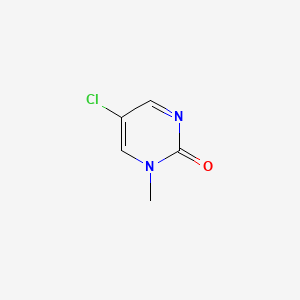

5-Chloro-1-methylpyrimidin-2(1H)-one

Description

5-Chloro-1-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidin-2(1H)-one core substituted with a chlorine atom at position 5 and a methyl group at the N1 position. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol (CAS: 7752-72-9) . Pyrimidinone derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

5-chloro-1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNYVHJOTMLDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212716 | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63331-06-6 | |

| Record name | 5-Chloro-1-methyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63331-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylpyrimidin-2(1H)-one typically involves the chlorination of 1-methylpyrimidin-2(1H)-one. One common method is the reaction of 1-methylpyrimidin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidinones with various functional groups at the 5-position.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated pyrimidine rings.

Scientific Research Applications

5-Chloro-1-methylpyrimidin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylpyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atom and the methyl group can influence the compound’s binding affinity and specificity towards its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Chloro-1-methylpyrimidin-2(1H)-one, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Insights :

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in this compound enhances electrophilic reactivity, facilitating interactions with biological targets such as enzymes or DNA . The amino group in 5-Amino-6-chloropyrimidin-4(1H)-one (CAS 3137-60-8) introduces hydrogen-bonding capability, which may enhance binding affinity to nucleic acids or proteins .

Impact of Methyl Group Positioning :

- Methyl substitution at N1 (target compound) versus C6 (5-Chloro-6-methyl-1H-pyrimidin-4-one) alters steric hindrance and ring conformation. The N1-methyl group likely reduces metabolic degradation compared to C6-substituted analogs .

Biological Activity

5-Chloro-1-methylpyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 5-position and a methyl group at the 1-position. Its molecular formula is , and it possesses a molecular weight of approximately 161.57 g/mol. The presence of the chlorine atom and the methyl group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atom enhances binding affinity, while the methyl group may influence the compound's specificity towards its targets. This interaction can lead to modulation of enzymatic activity, inhibition of metabolic pathways, or alteration of receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. In one study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interaction with viral enzymes or host cell receptors. Further research is needed to elucidate the specific mechanisms involved.

Anticancer Potential

The compound's structural features make it a candidate for anticancer drug development. Studies have shown that modifications to the pyrimidine core can enhance antiproliferative activity against cancer cell lines. For instance, analogs of this compound have demonstrated significant cytotoxic effects on various cancer cells, indicating its potential as a lead compound in cancer therapy .

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation followed by methylation reactions. Various synthetic routes have been developed to optimize yield and purity. The ability to modify this compound into various derivatives allows researchers to explore a wide range of biological activities and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.